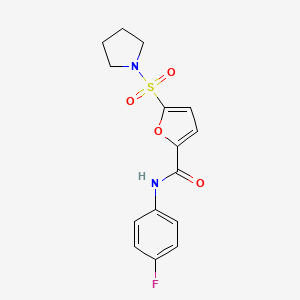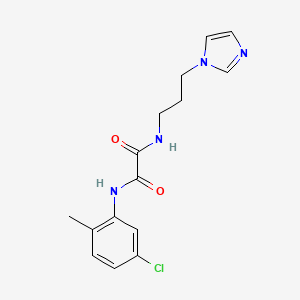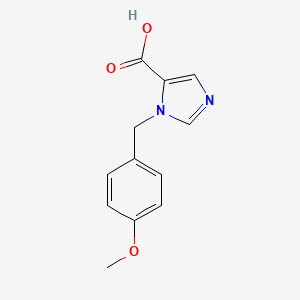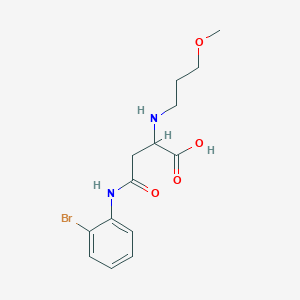![molecular formula C15H14N4O2 B2862100 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide CAS No. 1797328-94-9](/img/structure/B2862100.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The synthesis process is simpler and greener compared to those of other compounds, such as BODIPYS .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines include their simpler and greener synthetic methodology and their tunable photophysical properties . They have good solid-state emission intensities .Aplicaciones Científicas De Investigación
Fluorescent Molecules
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . These properties make them crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
The PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters, which are important in various fields such as display technology and lighting .
Photobleaching Performance
After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance, which is important in various applications such as fluorescence microscopy .
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including this compound, possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .
Material Science
These compounds have also attracted attention in material science . Their significant photophysical properties make them useful in various applications in this field .
Antitumor Scaffold
The pyrazolo[1,5-a]pyrimidine core has been highlighted for its anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mecanismo De Acción
Target of Action
The primary targets of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide are currently under investigation. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .
Mode of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may interact with its targets through key characteristics such as tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of applications, including the study of intracellular processes and chemosensors
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may have significant photophysical properties
Action Environment
As a member of the pyrazolo[1,5-a]pyrimidines family, it may be influenced by factors such as the presence of electron-donating groups (EDGs) at position 7 on the fused ring
Propiedades
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-7-14-16-8-12(9-19(14)18-11)17-15(20)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJJRCTDREFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2862022.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)



![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)
![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)
